molecular formula C12H15NO7S B8643931 N-(4'-methoxybenzenesulphonyl)-L-glutamic acid CAS No. 99289-76-6

N-(4'-methoxybenzenesulphonyl)-L-glutamic acid

Cat. No.: B8643931
CAS No.: 99289-76-6
M. Wt: 317.32 g/mol
InChI Key: DETPSUHECVIOBF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4'-methoxybenzenesulphonyl)-L-glutamic acid, also known as N-[(4-Methoxyphenyl)sulfonyl]-L-glutamic acid, is a compound with the molecular formula C12H15NO7S and a molecular weight of 317.32 g/mol . This compound is characterized by the presence of a sulfonyl group attached to a glutamic acid backbone, with a methoxyphenyl group as a substituent. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4'-methoxybenzenesulphonyl)-L-glutamic acid typically involves the reaction of L-glutamic acid with (4-methoxyphenyl)sulfonyl chloride under basic conditions. The reaction is carried out in an aqueous or organic solvent, such as dichloromethane, with a base like sodium hydroxide or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(4'-methoxybenzenesulphonyl)-L-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4'-methoxybenzenesulphonyl)-L-glutamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4'-methoxybenzenesulphonyl)-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or modification of protein function. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

  • (4-Hydroxyphenyl)sulfonyl-glutamic acid
  • (4-Methoxyphenyl)thiol-glutamic acid
  • N-(4-Methoxybenzenesulphonyl)-L-glutamic acid

Comparison: N-(4'-methoxybenzenesulphonyl)-L-glutamic acid is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. Compared to (4-Hydroxyphenyl)sulfonyl-glutamic acid, it is less polar and more hydrophobic, affecting its solubility and interaction with biological targets. The thiol derivative, (4-Methoxyphenyl)thiol-glutamic acid, has different redox properties and can participate in thiol-disulfide exchange reactions, which are not possible with the sulfonyl compound .

Properties

CAS No.

99289-76-6

Molecular Formula

C12H15NO7S

Molecular Weight

317.32 g/mol

IUPAC Name

(2S)-2-[(4-methoxyphenyl)sulfonylamino]pentanedioic acid

InChI

InChI=1S/C12H15NO7S/c1-20-8-2-4-9(5-3-8)21(18,19)13-10(12(16)17)6-7-11(14)15/h2-5,10,13H,6-7H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1

InChI Key

DETPSUHECVIOBF-JTQLQIEISA-N

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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